![molecular formula C14H8ClNO4 B1440026 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate CAS No. 1228182-74-8](/img/structure/B1440026.png)
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate
Overview
Description
“5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate” is a chemical compound with the CAS Number: 1228182-74-8. It has a molecular weight of 289.67 and its IUPAC name is 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H8ClNO4/c15-9-6-10-12 (20-14 (18)16-10)11 (7-9)19-13 (17)8-4-2-1-3-5-8/h1-7H, (H,16,18) . This code represents the molecular structure of the compound. Unfortunately, a detailed analysis of the molecular structure is not available in the retrieved resources.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 218 - 220 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential antinociceptive properties . The presence of the benzoxazole moiety is of particular interest due to its relevance in bioactive molecules. Researchers have synthesized derivatives of this compound to evaluate their therapeutic potential, especially in pain management.
Safety and Hazards
properties
IUPAC Name |
(5-chloro-2-oxo-3H-1,3-benzoxazol-7-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4/c15-9-6-10-12(20-14(18)16-10)11(7-9)19-13(17)8-4-2-1-3-5-8/h1-7H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRIJFCOWABWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC3=C2OC(=O)N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-7-yl benzenecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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